REACTION_CXSMILES
|
[C:1]1(C)[CH:6]=[CH:5][C:4](S(OCCCCCC)(=O)=O)=[CH:3][CH:2]=1.[C:18]([C:20]1[C:21]([C:28]#[N:29])=[C:22]([CH:24]=[CH:25][C:26]=1[OH:27])[OH:23])#[N:19].[OH-].[Na+]>>[CH2:5]([O:27][C:26]1[CH:25]=[CH:24][C:22]([OH:23])=[C:21]([C:28]#[N:29])[C:20]=1[C:18]#[N:19])[CH2:6][CH2:1][CH2:2][CH2:3][CH3:4] |f:2.3|
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OCCCCCC)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C(=C(O)C=CC1O)C#N
|
Name
|
|
Quantity
|
37.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under refluxing
|
Type
|
CUSTOM
|
Details
|
After the reaction
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Type
|
WASH
|
Details
|
the reaction mixture was washed with toluene
|
Type
|
FILTRATION
|
Details
|
The resultant precipitate was recovered through filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
To the precipitate, 1 liter of toluene was added
|
Type
|
FILTRATION
|
Details
|
After the insoluble substrate was filtered out
|
Type
|
CUSTOM
|
Details
|
the filtrate was subjected to recrystallization in a refrigerator
|
Type
|
CUSTOM
|
Details
|
further subjected to recrystallization from a mixture solvent of water/methanol
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)OC1=C(C(=C(O)C=C1)C#N)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 27.5% | |
YIELD: CALCULATEDPERCENTYIELD | 27.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |